2-(5-amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one
Overview
Description
2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(3H)-one is a heterocyclic organic compound featuring a pyrazolyl group and a pyrimidinone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: The compound can be synthesized through a multi-step reaction process. One common method involves the reaction of 5-amino-3-methyl-1H-pyrazole with ethyl acetoacetate under acidic conditions to form the pyrimidinone ring. The reaction typically requires a strong acid catalyst, such as hydrochloric acid, and heating to facilitate the cyclization process.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors to enhance efficiency and scalability. The use of automated systems for precise control of reaction conditions, such as temperature and pH, ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Nucleophilic substitution reactions can be performed using alkyl halides in the presence of a base.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Production of amines or alcohols.
Substitution: Introduction of various alkyl or aryl groups.
Scientific Research Applications
Chemistry: In chemistry, this compound serves as a versatile intermediate for the synthesis of more complex molecules. Its pyrazolyl and pyrimidinone groups make it a valuable building block for designing new drugs and materials.
Biology: The biological applications of this compound include its potential use as an antileishmanial and antimalarial agent. Its ability to interact with biological targets makes it a candidate for drug development.
Medicine: In medicinal chemistry, this compound is explored for its pharmacological properties. It may exhibit anti-inflammatory, analgesic, or anticancer activities, making it a subject of interest for therapeutic research.
Industry: In the material science industry, this compound can be used in the development of advanced materials with specific properties, such as enhanced thermal stability or electrical conductivity.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. For example, in antimalarial applications, it may inhibit the growth of Plasmodium parasites by interfering with their metabolic pathways. The exact molecular targets and pathways involved would depend on the specific biological context and the nature of the compound's interactions.
Comparison with Similar Compounds
Pyrazole derivatives: These compounds share the pyrazolyl group and exhibit similar biological activities.
Pyrimidinone derivatives: These compounds contain the pyrimidinone moiety and are used in various pharmaceutical applications.
Properties
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15N5O/c1-4-8-7(3)13-11(14-10(8)17)16-9(12)5-6(2)15-16/h5H,4,12H2,1-3H3,(H,13,14,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXTMLICPZIBRLR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)N)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001149033 | |
Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
233.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79871-77-5 | |
Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-4(3H)-pyrimidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=79871-77-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)-5-ethyl-6-methyl-4(3H)-pyrimidinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001149033 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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